molecular formula C12H16O2 B157667 Senkyunolide A CAS No. 63038-10-8

Senkyunolide A

Cat. No.: B157667
CAS No.: 63038-10-8
M. Wt: 192.25 g/mol
InChI Key: ZPIKVDODKLJKIN-NSHDSACASA-N
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Description

Senkyunolide A is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases .

Mechanism of Action

Target of Action

Senkyunolide A, a natural product isolated from Ligusticum chuanxiong Hort, has been identified to have anti-tumor activity . It has been found to interact with key drug targets such as eNOS and PTGS2 . These targets play a crucial role in various biological processes, including the regulation of vascular tone and inflammation.

Mode of Action

this compound interacts with its targets to induce significant biological changes. For instance, it has been found to increase eNOS and Akt phosphorylation in human umbilical vein endothelial cells (HUVECs) . This interaction between this compound and Akt has been confirmed through molecular docking and surface plasmon resonance .

Biochemical Pathways

The activation of the eNOS-NO pathway is a key biochemical pathway affected by this compound . This pathway is crucial for the regulation of vascular tone and is associated with various cardiovascular diseases. This compound also modulates protein phosphatase 2A and α-synuclein, which are involved in cell apoptosis .

Pharmacokinetics

this compound exhibits phase II metabolism and is rapidly absorbed in vivo . It is widely distributed in the kidneys, liver, and lungs . After intraperitoneal administration, this compound exhibits dose-independent pharmacokinetics, with a bioavailability of 75% .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to have analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects . It also alleviates ischemia–reperfusion injury . In addition, this compound protects corticosterone-induced cell apoptosis via modulating protein phosphatase 2A and α-synuclein .

Action Environment

this compound is mainly distributed in Umbelliferae plants and is relatively stable to heat, acid, and oxygen . Its stability and efficacy can be influenced by various environmental factors such as temperature, pH, and oxygen levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide A typically involves the extraction from the rhizomes of Ligusticum chuanxiong. The fresh rhizomes are dried at 60°C for 24 hours to achieve the highest yield of this compound . The extraction process often employs solvents such as ethanol or methanol, followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and high-performance liquid chromatography are commonly used to isolate and purify this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Senkyunolide A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered pharmacological activities .

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing other bioactive compounds.

    Biology: Senkyunolide A exhibits significant anti-inflammatory, antioxidant, and neuroprotective properties.

    Medicine: It is being investigated for its potential in treating cardiovascular diseases, migraines, and neurodegenerative disorders.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Senkyunolide A stands out for its potential therapeutic applications and unique chemical properties, making it a valuable compound for further research and development.

Biological Activity

Senkyunolide A (SenA) is a natural phthalide compound primarily found in various plants, particularly in Cnidium officinale and Ligusticum chuanxiong . This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. This article reviews the current understanding of SenA's biological activity, supported by recent research findings and case studies.

Neuroprotective Effects

SenA has been shown to exert significant neuroprotective effects, particularly in models of depression and neurodegeneration. A study demonstrated that SenA protects neural cells from corticosterone-induced apoptosis by modulating protein phosphatase 2A (PP2A) and α-synuclein signaling pathways. The research utilized PC12 cells treated with corticosterone to simulate a depression model, revealing that SenA enhances cell viability and reduces apoptosis through the inhibition of α-synuclein and modulation of PP2A activity.

Key Findings:

  • Cell Viability : SenA significantly increased cell viability in corticosterone-treated PC12 cells.
  • Apoptosis Reduction : The compound reduced markers of apoptosis, including the expression of phosphorylated α-synuclein.
  • Mechanistic Insights : The protective effects are linked to the modulation of PP2A activity, indicating a complex interplay between these signaling pathways .

Anti-inflammatory Properties

SenA demonstrates notable anti-inflammatory effects, which are crucial for its therapeutic potential in various inflammatory conditions. Research indicates that SenA can inhibit the activation of microglia, the immune cells in the central nervous system, thereby reducing neuroinflammation.

Mechanisms:

  • Signaling Pathways : SenA is involved in regulating key inflammatory pathways such as NF-κB and ERK, which are pivotal in mediating inflammatory responses .
  • In Vivo Studies : Animal models have shown that treatment with SenA leads to decreased levels of pro-inflammatory cytokines during inflammatory challenges.

Anticancer Activity

Emerging studies suggest that SenA may possess anticancer properties. It has been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Highlights:

  • Cell Proliferation : In vitro studies indicate that SenA can suppress the growth of certain cancer cells by inducing cell cycle arrest and apoptosis.
  • Mechanistic Studies : The anticancer effects are believed to be mediated through oxidative stress pathways and the modulation of apoptosis-related proteins .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on recent research findings:

Biological Activity Mechanism/Effect References
NeuroprotectionModulates PP2A/α-syn signaling; reduces apoptosis
Anti-inflammatoryInhibits microglial activation; regulates NF-κB/ERK pathways
AnticancerInduces apoptosis; inhibits cell proliferation

Case Studies

  • Neuroprotection in Depression Models :
    • In a controlled study involving PC12 cells, treatment with SenA resulted in significant protection against corticosterone-induced damage. The study highlighted the potential for SenA as a therapeutic agent in managing depression-related neuronal injuries .
  • Inflammation Control :
    • An investigation into scalp health demonstrated that SenA could reinforce barrier functions and control Malassezia effects, suggesting its utility in dermatological applications related to inflammation .
  • Cancer Cell Line Studies :
    • Various studies have reported that SenA can inhibit the growth of cancer cell lines through mechanisms involving oxidative stress and apoptosis induction, positioning it as a candidate for further cancer research .

Properties

IUPAC Name

(3S)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIKVDODKLJKIN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212322
Record name Senkyunolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63038-10-8
Record name Senkyunolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Senkyunolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SENKYUNOLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QZK813SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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